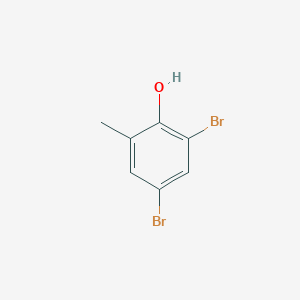

2,4-Dibromo-6-methylphenol

Descripción

Historical Context and Evolution of Research on Halogenated Phenols

The journey of phenolic compounds in science began with the discovery of phenol (B47542) itself in 1834 by Friedlieb Ferdinand Runge, who extracted it from coal tar. wikipedia.org Initially termed "Karbolsäure" (carbolic acid), its antiseptic properties were soon recognized, leading to its pioneering use in medicine. wikipedia.org This early application sparked extensive research into phenol derivatives, with scientists synthesizing and screening numerous variations to enhance efficacy and reduce toxicity.

The study of halogenated phenols, a significant branch of this research, has uncovered their natural occurrence and industrial utility. For decades, it was believed that most organohalogens were synthetic creations. However, research has revealed that organically bound halogens are natural constituents of organic matter, with complex cycles of production (halogenation) and degradation (dehalogenation) occurring in the terrestrial environment. researchgate.net Nature's methods for halogenation are diverse, involving various enzymes like vanadium-dependent haloperoxidases found in brown algae. mdpi.com

Industrially, halogenated phenols have been widely used as flame retardants, pesticides, and disinfectants. researchgate.net This utility has driven research into their synthesis, properties, and environmental fate. Studies have examined their degradation through processes like photocatalysis, which is crucial for mitigating persistent environmental pollutants. rsc.orgnih.gov The evolution of research has thus moved from initial discovery and application to a deeper understanding of their natural roles, synthetic pathways, and environmental interactions.

Significance of Phenolic Bromination in Organic Chemistry

The bromination of phenols is a cornerstone of electrophilic aromatic substitution in organic chemistry. testbook.com The hydroxyl (-OH) group of a phenol is a potent activating group, meaning it donates electron density into the attached benzene (B151609) ring. savemyexams.com This increased electron density makes the ring more susceptible to attack by electrophiles, such as the bromine cation (Br+). savemyexams.combdu.ac.in

The activating nature of the hydroxyl group directs incoming electrophiles primarily to the positions ortho (adjacent) and para (opposite) to it. savemyexams.combdu.ac.in When phenol reacts with bromine, substitution readily occurs at these sites. aakash.ac.inyoutube.com However, due to the high reactivity of the phenol ring, controlling the extent and position of bromination to obtain a specific isomer can be challenging, often leading to mixtures of mono- and multi-brominated products. nih.gov

Consequently, a significant area of research has been the development of regioselective bromination methods. researchgate.netmdpi.comresearchgate.netnih.gov These methods employ various brominating agents and catalysts to precisely control where the bromine atoms are placed on the phenol ring. nih.govbeilstein-journals.org Achieving such selectivity is vital because the specific arrangement of atoms in a molecule dictates its properties and subsequent reactivity.

Bromophenols are highly valuable intermediates in organic synthesis. mdpi.combeilstein-journals.org They serve as versatile starting materials for creating more complex molecules through reactions like carbon-carbon bond coupling. mdpi.com Furthermore, many naturally occurring compounds with important biological activities, including antioxidant and antimicrobial effects, contain a bromophenol structure, underscoring the importance of this chemical class. mdpi.commdpi.com

Overview of Academic Relevance of 2,4-Dibromo-6-methylphenol

The specific structure of this compound makes it a compound of considerable interest in academic research. Its primary role is often as a precursor or building block for the synthesis of more complex functional molecules, particularly in the fields of coordination chemistry and catalysis.

A significant application is in the synthesis of Schiff base ligands. ijcrt.orgrsc.orgresearchgate.net Schiff bases derived from this compound can readily form stable complexes with a variety of transition metal ions, including iron (II), cobalt (II), and nickel (II). rsc.orgrsc.org These metal complexes are subjects of intense study due to their potential applications. For instance, iron, cobalt, and nickel complexes synthesized with ligands derived from a related compound, 3,5-dibromosalicylaldehyde (B1199182), have been shown to be active catalysts for ethylene (B1197577) oligomerization, an important industrial process for producing linear alpha-olefins. rsc.orgrsc.org The catalytic activity and the distribution of products are influenced by the structure of the ligand and the nature of the central metal atom. rsc.org

Furthermore, some copper (II) complexes derived from Schiff bases of substituted phenols, including a 2,4-dibromo-substituted phenol, have demonstrated antimicrobial properties. ijcrt.org The compound and its isomer, 2,6-dibromo-4-methylphenol (B1582163), have also been utilized in studies on the photocatalytic degradation of halogenated aromatic pollutants, highlighting its relevance in environmental chemistry research. beilstein-journals.org It has also been used in studies investigating noncovalent interactions that influence the efficiency of molybdenum-based catalysts for olefin metathesis. chemicalbook.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 609-22-3 | biosynth.comscbt.com |

| Molecular Formula | C₇H₆Br₂O | biosynth.comscbt.com |

| Molecular Weight | 265.93 g/mol | biosynth.comscbt.com |

| Melting Point | 58 °C | chemicalbook.com |

| Boiling Point | 259 °C at 760 mmHg | rsc.org |

| Density | 1.948 g/cm³ | rsc.org |

Table 2: Research Applications of this compound Derivatives

| Derivative Type | Metal Ion | Research Application | Reference |

| Schiff Base Ligand Complex | Fe(II), Co(II), Ni(II) | Catalysis (Ethylene Oligomerization) | rsc.orgrsc.org |

| Schiff Base Ligand Complex | Cu(II) | Antimicrobial Activity | ijcrt.org |

| Schiff Base Ligand Complex | Cu(II) | Crystal Structure Analysis | researchgate.net |

| - | - | Photocatalytic Degradation Studies | beilstein-journals.org |

| - | - | Catalyst Efficiency Studies (Olefin Metathesis) | chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dibromo-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKVPKGYUXVWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060568 | |

| Record name | Phenol, 2,4-dibromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-22-3 | |

| Record name | 2,4-Dibromo-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-dibromo-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dibromo-6-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dibromo-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,4-dibromo-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Regioselective Pathways for 2,4 Dibromo 6 Methylphenol

Electrophilic Aromatic Substitution Approaches

The most common route to 2,4-dibromo-6-methylphenol involves the direct electrophilic bromination of 6-methylphenol (o-cresol). The hydroxyl and methyl groups on the aromatic ring are ortho, para-directing, making the control of bromination at specific positions a key challenge.

Bromination of 6-Methylphenol: Optimized Conditions and Reagents

The outcome of the bromination of 6-methylphenol is highly dependent on the reaction conditions and the choice of brominating agent. Phenols are highly activated substrates for electrophilic halogenation and can react without a catalyst. wikipedia.org However, to achieve the desired dibrominated product with high selectivity, careful optimization is necessary.

The choice of solvent plays a crucial role in the selectivity of the bromination of phenols. Polar solvents can enhance the rate of halogenation due to the dissociation of the phenol (B47542), leading to the more electron-rich and reactive phenoxide ion. wikipedia.org Acetic acid is a commonly employed solvent that can moderate the reactivity of the brominating agent and influence the regioselectivity of the reaction. google.com For instance, the bromination of 2,6-dimethoxy-4-methylphenol (B1584894) in acetic acid was found to reduce the formation of over-brominated byproducts by decreasing the phenyl ring activity. google.com Temperature control is also critical; reactions are often conducted at low temperatures to manage the exothermic nature of the reaction and prevent the formation of undesired isomers and polybrominated products.

Various brominating agents have been utilized for the synthesis of brominated phenols. While liquid bromine is a powerful and direct brominating agent, its high reactivity can lead to a mixture of products, including the formation of tribromides if a catalyst is used with excess bromine. wikipedia.org

A more controlled and environmentally favorable approach involves the in-situ generation of bromine. The hydrogen peroxide-hydrobromic acid (H2O2-HBr) system is an effective method for the oxidative bromination of phenols. researchgate.netscholaris.ca This system generates molecular bromine in situ, with water as the only byproduct, making it a greener alternative. researchgate.net The reaction of phenols with HBr and H2O2 in the liquid phase, particularly at temperatures above the melting point of the resulting bromophenol, has been shown to produce high yields of pure products. google.com This method offers the advantage of not requiring an excess of hydrobromic acid. google.com

N-Bromosuccinimide (NBS) is another widely used brominating agent that offers milder reaction conditions. nih.gov The selectivity of NBS can be further enhanced by using it in conjunction with a catalyst or in specific solvent systems.

Here is a table summarizing the influence of different brominating agents:

| Brominating Agent | Advantages | Disadvantages | Key Findings |

| Liquid Bromine (Br2) | High reactivity, readily available | Can lead to over-bromination and mixtures of isomers wikipedia.org | Often requires careful control of stoichiometry and temperature. |

| HBr-H2O2 System | In-situ generation of bromine, environmentally friendly (water is the main byproduct) researchgate.netscholaris.ca | Reaction can be exothermic scholaris.ca | Effective for regioselective bromination of various phenols. researchgate.netscholaris.ca Yields are often high. google.com |

| N-Bromosuccinimide (NBS) | Milder reaction conditions, easier to handle than liquid bromine nih.gov | May require a catalyst or specific solvent for high selectivity nih.gov | Used for selective ortho-bromination of para-substituted phenols in methanol (B129727) with p-TsOH as a catalyst. nih.gov |

Controlled Temperature and Solvent Systems (e.g., Acetic Acid)

Strategies for Regioselective Dibromination

Achieving regioselective dibromination at the 2- and 4-positions of 6-methylphenol requires careful control over the reaction. The hydroxyl group is a stronger activating group than the methyl group, directing the first bromine atom primarily to the para position (position 4). The second bromine atom then adds to one of the available ortho positions.

To favor the formation of the 2,4-dibromo isomer, the reaction conditions are manipulated to control the electrophilicity of the bromine and the reactivity of the phenol. The use of milder brominating agents like the HBr-H2O2 system or NBS can provide better control over the extent of bromination. researchgate.netnih.gov Stepwise addition of the brominating agent and maintaining a low reaction temperature are common strategies to prevent over-bromination and the formation of the 2,4,6-tribromo derivative.

Alternative Synthetic Routes

While direct bromination is the most straightforward approach, alternative synthetic pathways can offer advantages in terms of selectivity and yield.

Bromination of Precursors and Subsequent Transformations

An alternative strategy involves the bromination of a precursor molecule, followed by a chemical transformation to introduce the hydroxyl group and yield the final product. For instance, a precursor with a protecting group on the hydroxyl function can be brominated, and the protecting group can be subsequently removed. This approach can sometimes offer better control over the regioselectivity of the bromination step.

Another related strategy involves the bromination of a different starting material that can be converted to this compound. For example, the synthesis of 2,6-dibromo-4-cyanophenol has been achieved by reacting 4-cyanophenol with a bromine source in the presence of a persulfate. google.com While this does not directly yield the target compound, it illustrates the principle of using functionalized phenols as precursors for specific brominated derivatives.

Oxidative Bromination Techniques

Oxidative bromination represents a significant advancement over traditional methods that use molecular bromine, offering improved safety and selectivity. These techniques involve the in situ generation of an electrophilic bromine species from a more benign bromine source, such as a bromide salt, using an oxidant. This approach is highly relevant for the synthesis of brominated phenols like this compound.

A common and effective oxidative system is the combination of hydrogen peroxide (H₂O₂) and hydrogen bromide (HBr). organic-chemistry.org This system is advantageous as it produces water as the only theoretical byproduct, aligning with the principles of green chemistry. wku.edu The reaction allows for the bromination of activated aromatic rings; for instance, the H₂O₂-HBr system can effectively brominate 1-arylethanones, and if the aromatic ring contains electron-donating groups, ring bromination occurs concurrently. organic-chemistry.org The synthesis of this compound can be achieved from o-tolylboronic acid using H₂O₂ and HBr. rsc.org

Another widely used method employs a bromide salt, like sodium bromide (NaBr) or potassium bromide (KBr), in conjunction with a strong oxidizing agent. nih.govacs.org Oxidants such as Oxone® (potassium peroxymonosulfate), sodium perborate, or even molecular oxygen under catalytic conditions can be used to oxidize the bromide ion to generate the active brominating species. nih.govacs.org For example, a transition-metal-free aerobic bromination has been developed using an ionic liquid catalyst with either HBr or NaBr/acetic acid as the bromine source and oxygen as the terminal oxidant. nih.govacs.org Such systems are noted for their controllable chemoselectivity, allowing for di- and tri-bromination with high yields. nih.govacs.org Catalytic amounts of boric acid with KBr and H₂O₂ also provide an environmentally benign protocol for regioselective bromination of aromatic compounds. tandfonline.com

Advanced oxidative bromination techniques include visible-light photoredox catalysis. beilstein-journals.org In this method, a photocatalyst, such as Ru(bpy)₃Cl₂, generates bromine in situ from a bromine source like carbon tetrabromide (CBr₄) under irradiation with visible light. beilstein-journals.org This approach is lauded for its mild reaction conditions and high chemo- and regioselectivity for a range of phenols. beilstein-journals.org

The table below summarizes various oxidative bromination methods applicable to phenolic compounds.

Purification Strategies for High Purity (e.g., Recrystallization)

Achieving high purity of this compound is critical for its subsequent applications. Following synthesis, the crude product typically contains unreacted starting materials, byproducts (such as isomers or poly-brominated species), and residual reagents. Several purification techniques are employed, with column chromatography and recrystallization being the most common.

Column Chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For brominated phenols, silica (B1680970) gel is the standard stationary phase. rsc.orggoogle.com The crude product is dissolved in a minimal amount of solvent and loaded onto the column, and a solvent system (eluent) is passed through to separate the components. The choice of eluent is crucial for effective separation. Common solvent systems for purifying bromophenols include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. rsc.orgrsc.org For instance, this compound has been purified using a pentane (B18724) eluent, while other brominated phenols have been isolated using ethyl acetate/hexanes mixtures. rsc.orgrsc.org

Recrystallization is a classic and powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent dissolves the compound sparingly at room temperature but completely at its boiling point. Upon cooling, the purified compound crystallizes out of the solution, while impurities remain dissolved.

While specific literature detailing the recrystallization of this compound is sparse, general principles for bromophenols apply. Solvents are chosen based on polarity and the "like dissolves like" principle. rochester.edu A common practice is to use a solvent pair, such as methanol-water or ethanol-water, where the compound is soluble in the first solvent (the "good" solvent) and insoluble in the second (the "bad" solvent). sciforum.net For related compounds like 2,6-dibromo-4-nitrophenol (B181593), recrystallization from 50% acetic acid has been noted, although the material was deemed sufficiently pure for most uses without this step. orgsyn.org For p-bromophenol, while several solvents were attempted, none were found to be entirely satisfactory, highlighting that finding the right solvent can require empirical testing. orgsyn.org

The table below summarizes common purification strategies for brominated phenols.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and other brominated aromatics is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that are environmentally benign, safe, and efficient. researchgate.netacgpubs.org

A primary goal of green chemistry is the use of safer reagents and the reduction of hazardous waste. wku.edu Traditional bromination with molecular bromine (Br₂) is problematic due to its high toxicity, corrosivity, and poor atom economy, as it generates one equivalent of hydrogen bromide (HBr) as a byproduct for every mole of bromine incorporated. wku.edu Oxidative bromination methods directly address these issues. Systems like H₂O₂/HBr or KBr/H₂O₂ are inherently greener because they utilize a safer bromide source and an environmentally friendly oxidant (H₂O₂), which produces only water as a byproduct. tandfonline.comrsc.org This significantly improves atom economy and reduces hazardous waste.

The choice of solvent is another key aspect of green chemistry. Many traditional organic syntheses rely on volatile and often toxic organic solvents. Modern approaches favor the use of greener solvents like water, ethanol (B145695), or ionic liquids, or aim for solvent-free conditions. rsc.orgresearchgate.net For instance, an efficient bromination of aromatic amines and phenols has been developed using a mixture of potassium bromide and potassium bromate (B103136) in the presence of dilute acid, often in an aqueous medium. researchgate.net Solvent-free protocols, such as using solid quaternary ammonium (B1175870) tribromides, offer significant advantages by eliminating solvent use entirely, which prevents pollution and simplifies product work-up. acgpubs.org

Catalysis is a cornerstone of green chemistry. The use of catalysts, even in small amounts, can dramatically increase reaction rates and selectivity, reducing energy consumption and waste generation. For the bromination of phenols, catalysts such as recyclable boric acid or ionic liquids have been shown to be effective. nih.govtandfonline.com These catalytic systems allow reactions to proceed under milder conditions and can often be recovered and reused, further enhancing the sustainability of the process. tandfonline.com The development of a one-minute synthesis of substituted phenols using H₂O₂ in ethanol at ambient temperature exemplifies a highly efficient and green process. rsc.org

Replacing hazardous Br₂ with safer bromide sources (HBr, NaBr, KBr). tandfonline.com

Using green oxidants like H₂O₂ or O₂ to improve atom economy and produce benign byproducts. nih.govrsc.org

Employing environmentally friendly solvents such as water and ethanol, or eliminating solvents altogether. rsc.orgacgpubs.org

Utilizing recyclable catalysts to enhance efficiency and reduce waste. tandfonline.com

Chemical Reactivity and Mechanistic Investigations of 2,4 Dibromo 6 Methylphenol

Electrophilic Substitution Reactions on the Aromatic Ring

The hydroxyl group and the methyl group on the aromatic ring are activating groups, directing incoming electrophiles to the ortho and para positions. Conversely, the bromine atoms are deactivating yet also ortho, para-directing. The regioselectivity of electrophilic substitution reactions on 2,4-Dibromo-6-methylphenol is therefore a result of the combined electronic and steric effects of these substituents.

The bromine atoms on the phenolic ring can be substituted under certain reaction conditions. For instance, the labile nature of the bromine atoms facilitates electrophilic bromination of other electron-rich aromatic compounds.

Nitration of 2,6-dibromo-4-methylphenol (B1582163) with fuming nitric acid can lead to the formation of 2,6-dibromo-1,4-benzoquinone, a reaction that involves the loss of the methyl group. canterbury.ac.nzpublish.csiro.au In some instances, nitration of substituted 4-methylphenols can result in the formation of 1,4-benzoquinones with the elimination of the methyl group. researchgate.net The sulfonation of 2,4-Dibromophenol (B41371) results in the formation of 3,5-Dibromo-2-hydroxy-benzenesulfonic acid. vaia.com

Table 1: Electrophilic Substitution Reactions

| Reaction | Reagent | Product |

|---|---|---|

| Nitration | Fuming nitric acid | 2,6-dibromo-1,4-benzoquinone canterbury.ac.nzpublish.csiro.au |

| Sulfonation | Fuming sulfuric acid | 3,5-Dibromo-2-hydroxy-benzenesulfonic acid vaia.com |

Substitution of Bromine Atoms

Oxidation Reactions

The phenolic hydroxyl group makes this compound susceptible to oxidation, which can lead to the formation of various products, most notably quinone derivatives.

The oxidation of this compound can yield quinone derivatives. stackexchange.com A common method for this transformation involves the use of chromium trioxide (CrO₃) in a mixture of acetic acid and acetonitrile (B52724). stackexchange.comsmolecule.com This process can be used to synthesize 2-bromo-6-methylcyclohexa-2,5-diene-1,4-dione. stackexchange.com The oxidation of 2,4,6-tribromo-3-methylphenol (B1664002) with chromic oxide in a mixture of acetic acid and acetonitrile is a method to prepare 3,5-dibromo-2-methyl-p-benzoquinone. ekb.eg

Table 2: Oxidation of this compound

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Chromium trioxide (CrO₃) in acetic acid/acetonitrile | 2-bromo-6-methylcyclohexa-2,5-diene-1,4-dione | stackexchange.comsmolecule.com |

The mechanism of phenolic oxidation can be complex. One proposed pathway for the oxidation of phenols to quinones by chromium(VI) involves the initial attack of the phenol's hydroxyl group on the chromium trioxide, forming a chromium ester intermediate. stackexchange.com This is followed by an internal electronic rearrangement and the departure of a chromium-containing leaving group to form the quinone. stackexchange.com The oxidation of hindered phenols, such as those with bulky substituents, can proceed through the formation of phenoxy radicals. acs.org

Transformation to Quinone Derivatives

Reduction Reactions

Information regarding specific reduction reactions of this compound is not extensively detailed in the provided search results. However, the reduction of related quinone derivatives, such as 2-bromo-6-methylcyclohexa-2,5-diene-1,4-dione, can yield hydroquinone (B1673460) derivatives using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com The reduction of 2,6-dibromo-4-nitrophenol (B181593) with tin and hydrochloric acid is used to prepare 2,6-dibromo-4-aminophenol chlorostannate. orgsyn.org

Dehalogenation Pathways

Dehalogenation, the removal of one or both bromine atoms, is a key reaction pathway for this compound. This process can be achieved through various mechanisms, most notably reductive dehalogenation. While specific studies on this compound are part of broader research, the principles can be inferred from related brominated phenols. For instance, visible-light-mediated reductive dehalogenation has been demonstrated for brominated arenes, suggesting a potential pathway for this compound. acs.org Similarly, the microbial reductive dehalogenation observed in compounds like 2,4,6-tribromophenol (B41969) by certain bacteria suggests that under specific biological or biomimetic conditions, this compound could also be dehalogenated. chemchart.com These reactions typically proceed via radical intermediates or through hydride transfer mechanisms, depending on the reagents used, leading to the formation of monobrominated or fully dehalogenated phenol (B47542) derivatives.

Formation of Phenol Derivatives

This compound serves as a precursor for a variety of other phenol derivatives through several reaction types. epdf.pub One significant transformation is its oxidation. For example, oxidation with chromium trioxide in a mixture of acetic acid and acetonitrile leads to the formation of 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione. tdx.catsmolecule.com This reaction proceeds by converting the phenol into a quinone, a valuable class of compounds in organic synthesis.

Furthermore, the bromine atoms can be replaced through nucleophilic substitution, although this is less common than cross-coupling reactions for aryl bromides. The compound can also be further functionalized. For instance, nitration can occur, as demonstrated by the reaction with ethyl nitrite (B80452) in ethanol (B145695), which can introduce a nitro group onto the phenolic ring. thieme-connect.de

Coupling Reactions

The presence of two bromine atoms makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. chemblink.com

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. Aryl bromides, such as this compound, are common coupling partners in these reactions. acs.org In a typical Suzuki-Miyaura reaction, the brominated phenol would react with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the selective replacement of one or both bromine atoms with a new aryl or alkyl group, leading to the synthesis of complex polyphenol structures. The versatility of this method has been demonstrated in one-pot sequential halogenation and Suzuki cross-coupling reactions for various substrates. acs.org

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Arylboronic Acid | Palladium(0) Complex | Substituted Biaryl Phenol |

Other Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, this compound is amenable to other cross-coupling methodologies. chemblink.com

Stille Coupling: This reaction involves coupling with an organotin reagent. A Stille cross-coupling has been successfully used with a derivative of this compound to yield the desired product where a Suzuki coupling was unsuccessful. tdx.cat

Sonogashira Coupling: This method is used to form carbon-carbon bonds between sp²-hybridized carbons (from the aryl bromide) and sp-hybridized carbons (from a terminal alkyne). This reaction would involve a palladium catalyst and a copper(I) co-catalyst to produce alkynyl-substituted methylphenols. acs.org

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. uni-muenchen.de This provides a route to vinyl-substituted phenols.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine, enabling the synthesis of aminophenol derivatives. acs.orgchemblink.com

Condensation Reactions and Schiff Base Formation

Phenolic compounds are known to participate in condensation reactions, particularly with aldehydes and imines, leading to the formation of larger, often polymeric, structures or specific molecular architectures like Schiff bases.

Mechanistic Insights into Schiff Base Formation

The formation of Schiff bases from this compound, which would first require transformation of the methyl group to a carbonyl functional group (e.g., an aldehyde), proceeds through a well-established multi-step mechanism. This process involves the initial nucleophilic addition of a primary amine to the carbonyl group, followed by a dehydration step to yield the characteristic imine or azomethine group (-C=N-).

The generally accepted mechanism for Schiff base formation can be outlined as follows:

Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone derivative of this compound. This step results in the formation of a zwitterionic intermediate.

Proton Transfer: A proton is then transferred from the positively charged nitrogen atom to the negatively charged oxygen atom, leading to the formation of a neutral amino alcohol, commonly referred to as a hemiaminal or carbinolamine intermediate.

Acid Catalysis and Dehydration: The reaction is often catalyzed by a small amount of acid. The hydroxyl group of the hemiaminal is protonated by the acid catalyst, forming a good leaving group (water).

Elimination of Water: The lone pair of electrons on the nitrogen atom then facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized carbocation.

Deprotonation: Finally, a base (which can be the solvent or another amine molecule) removes a proton from the nitrogen atom, resulting in the formation of the stable Schiff base (imine) and regeneration of the acid catalyst.

While direct mechanistic studies on Schiff bases derived from this compound are not extensively documented, research on structurally similar compounds, such as those derived from 3,5-dibromosalicylaldehyde (B1199182), provides valuable insights. iucr.orgiucr.org In these systems, the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is a key feature that stabilizes the final Schiff base structure. iucr.orgiucr.org For a Schiff base derived from an aldehyde precursor of this compound, a similar intramolecular hydrogen bond would be expected, contributing to its stability.

Table 1: Influence of Substituents on the Aromatic Ring on Schiff Base Formation

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Bromine | 2, 4 | Electron-withdrawing | Increases electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. |

| Methyl | 6 | Electron-donating (weak) | Slightly decreases the electrophilicity of the carbonyl carbon. |

| Hydroxyl | 1 | Electron-donating | Can form intramolecular hydrogen bonds, stabilizing the Schiff base. |

Reaction Mechanism Studies and Stereochemical Outcomes

Detailed reaction mechanism studies focusing specifically on the stereochemical outcomes of reactions involving this compound are limited in the available literature. However, general principles of stereochemistry can be applied to predict the likely outcomes of reactions at the functional groups attached to this substituted phenol.

In the context of Schiff base formation, if a chiral primary amine is used as a reactant with an aldehyde derivative of this compound, the formation of diastereomeric Schiff bases is possible. The stereochemical outcome of such a reaction would be influenced by the steric hindrance imposed by the substituents on the phenolic ring. The bulky bromine atoms at positions 2 and 4, along with the methyl group at position 6, would create a sterically hindered environment around the reactive carbonyl center.

The approach of the chiral amine to the carbonyl group would be subject to steric repulsions from these ortho- and para-substituents. This steric hindrance could favor the formation of one diastereomer over the other, leading to a degree of diastereoselectivity. The precise stereochemical outcome would depend on the relative sizes of the substituents on both the phenolic ring and the chiral amine, as well as the reaction conditions such as temperature and solvent.

Furthermore, if the resulting Schiff base, containing a C=N double bond, were to undergo subsequent reactions, such as reduction to a secondary amine, the stereochemistry of the newly formed chiral center would also be influenced by the existing stereocenter from the amine and the steric bulk of the 2,4-dibromo-6-methylphenyl group. The bulky nature of this group would likely direct the approach of the reducing agent from the less hindered face of the imine, potentially leading to a predictable stereochemical outcome in the product.

Table 2: Crystallographic Data for 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol researchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₅Br₂NO₂ |

| Molecular Weight | 294.94 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.2590 (5) |

| b (Å) | 8.6742 (7) |

| c (Å) | 12.0831 (11) |

| α (°) | 74.171 (1) |

| β (°) | 82.248 (2) |

| γ (°) | 79.028 (1) |

| Volume (ų) | 419.98 (7) |

| Z | 2 |

Advanced Spectroscopic and Analytical Characterization of 2,4 Dibromo 6 Methylphenol

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 2,4-Dibromo-6-methylphenol, enabling its separation from reaction mixtures and quantification.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of semi-volatile compounds like this compound. The compound is introduced into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interactions with the capillary column. The separated components then enter the mass spectrometer, which provides detailed mass information, allowing for both identification and quantification.

In practice, the analysis involves injecting an extract of the sample into a GC system equipped with a narrow-bore fused-silica capillary column. The column's temperature is programmed to increase over time to ensure the separation of various analytes. The mass spectrometer detector then ionizes the eluted compounds, and the resulting mass spectrum serves as a molecular fingerprint. The identification of this compound is achieved by comparing its mass spectrum and retention time to that of a known standard. This technique is also used to characterize the products of reactions involving this compound or its derivatives lookchem.com.

High-Performance Liquid Chromatography (HPLC) is an indispensable method for assessing the purity of this compound, particularly as it is a non-volatile technique suitable for thermally sensitive compounds. Purity is typically determined using a reverse-phase (RP) HPLC setup.

A common method involves a C18 stationary phase column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to ensure the phenol (B47542) is in its protonated state. Detection is commonly performed using a UV detector, as phenolic compounds exhibit strong absorbance in the UV region, typically around 280 nm. The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Spectroscopic Characterization Methods

Spectroscopy provides in-depth information about the molecular structure of this compound, from atomic connectivity to the arrangement of atoms in space.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H (proton) and ¹³C NMR are used to confirm the identity and structure of this compound.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum shows distinct signals for the methyl protons, the phenolic hydroxyl proton, and the two aromatic protons. tdx.catuni-muenchen.de The chemical shifts (δ) and splitting patterns of these signals confirm the substitution pattern on the aromatic ring.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environment. The spectrum for this compound shows signals for the methyl carbon, the two bromine-substituted aromatic carbons, the hydroxyl-bearing carbon, and the remaining aromatic carbons, each at a characteristic chemical shift. tdx.catuni-muenchen.de

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | 7.42 | Singlet, 1H (Aromatic H) |

| 7.19 | Singlet, 1H (Aromatic H) | |

| 5.56 | Singlet, 1H (Phenolic OH) | |

| 2.27 | Singlet, 3H (Methyl CH₃) | |

| ¹³C NMR | 149.9 | C-OH |

| 133.2 | Aromatic C-H | |

| 131.4 | Aromatic C-H | |

| 127.8 | Aromatic C-CH₃ | |

| 112.2 | Aromatic C-Br | |

| 110.6 | Aromatic C-Br | |

| 16.8 | Methyl C |

Data sourced from literature. tdx.cat

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to produce a diffraction pattern, which can then be used to calculate the electron density and, consequently, the positions of the atoms in the crystal lattice.

While the specific crystal structure for the parent this compound is not detailed in the surveyed literature, the technique has been successfully applied to numerous closely related derivatives. For instance, the crystal structures of Schiff base and oxime derivatives of 2,4-dibromo-6-formylphenol have been determined. nih.gov These studies reveal key structural features of the 2,4-dibromo-phenol moiety, such as bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking, which stabilize the crystal packing. The structures of metal complexes containing ligands derived from this phenol have also been elucidated using this method, providing insight into its coordination chemistry lookchem.com.

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and aiding in its structural elucidation. For this compound, mass spectrometry confirms the molecular weight of 265.93 g/mol and the characteristic isotopic pattern caused by the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). nih.gov

Advanced MS techniques, such as ion mobility-mass spectrometry, can determine the Collision Cross Section (CCS) of an ion. The CCS is a measure of the ion's size and shape in the gas phase and is a valuable parameter for distinguishing between isomers and confirming structural assignments. While experimentally determined CCS values for this compound were not found in the surveyed literature, such data exists for closely related compounds, highlighting the utility of the technique in this chemical class.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the IR spectrum reveals characteristic absorption bands that confirm its molecular structure. The key functional groups—the hydroxyl (-OH), methyl (-CH₃), and the substituted benzene (B151609) ring—each produce distinct signals.

The most prominent feature in the IR spectrum of a phenol is the O-H stretching vibration. For this compound, this typically appears as a broad band in the region of 3400-3600 cm⁻¹. The broadening of this peak is due to intermolecular hydrogen bonding. The C-O stretching vibration associated with the phenolic group is also significant, usually observed in the 1200-1260 cm⁻¹ range.

Vibrations corresponding to the aromatic ring provide further structural confirmation. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹, while the C=C stretching vibrations within the ring are found in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which can provide additional structural information. The presence of the methyl group is confirmed by C-H stretching and bending vibrations, typically around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively. Finally, the carbon-bromine (C-Br) stretching vibrations are expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

A study involving Schiff base ligands derived from substituted phenols utilized IR spectroscopy to confirm the integrity of the ligand structure, which included the characteristic phenolic O-H and C=N imine stretches. rsc.orgrsc.org

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching (broad) | 3400 - 3600 |

| Aromatic C-H | Stretching | > 3000 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Phenolic C-O | Stretching | 1200 - 1260 |

| Carbon-Bromine (C-Br) | Stretching | 500 - 650 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. The UV-Vis spectrum of this compound dissolved in a suitable solvent like ethanol (B145695) or methanol (B129727) shows distinct absorption bands in the ultraviolet region.

The spectrum is characterized by absorptions corresponding to π → π* transitions within the benzene ring. The substitution of the ring with bromine atoms and hydroxyl and methyl groups—all of which are auxochromes—influences the position and intensity of these absorption maxima (λmax). These groups can cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene.

Research on metal complexes of Schiff bases derived from 2,4-dibromo-6-formylphenol has utilized UV-Vis spectroscopy to characterize the electronic properties of the ligands before and after complexation. rsc.orgrsc.org For instance, studies on related Schiff base compounds have compared experimental UV-Vis spectra with data obtained from computational methods to understand the electronic transitions. kastamonu.edu.tr The electronic transitions observed in these related ligands are typically assigned as n → π* and π → π* transitions. rsc.org

Table 2: Expected UV-Visible Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 270 - 290 | Substituted Benzene Ring |

| π → π | 210 - 230 | Substituted Benzene Ring |

Note: Actual λmax values can vary depending on the solvent used.

Advanced Analytical Methodologies for Trace Analysis and Environmental Monitoring

This compound can be present in the environment as a degradation product of more complex brominated compounds, such as the flame retardant 2,4,6-tribromophenol (B41969). researchgate.netnih.gov Its detection at trace levels in environmental matrices like water and soil is crucial for monitoring and assessment. Advanced analytical methodologies, primarily based on chromatography coupled with sensitive detectors, are employed for this purpose.

Gas chromatography (GC) is a widely used technique for the analysis of phenols. EPA Method 8041A, for example, outlines a procedure for phenol analysis using GC with either a flame ionization detector (FID) or an electron capture detector (ECD), the latter being particularly sensitive to halogenated compounds. epa.gov For enhanced selectivity and lower detection limits, GC is often coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS). researchgate.net These methods allow for the unambiguous identification and quantification of the target analyte even in complex sample matrices. To improve the volatility and chromatographic behavior of phenols, a derivatization step is sometimes employed, such as methylation to form the corresponding anisole. epa.gov

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), offers an alternative and powerful approach. shimadzu.com These techniques are highly sensitive and specific and can often analyze samples with minimal preparation, avoiding the need for derivatization.

Sample preparation for trace analysis is a critical step. For water samples, solid-phase extraction (SPE) is a common technique used to isolate and concentrate phenols from the aqueous matrix before instrumental analysis. For volatile compounds in water, purge-and-trap (P/T) concentration coupled with GC-MS is a standard method for achieving low detection limits. epa.gov

Table 3: Advanced Analytical Methods for this compound

| Analytical Technique | Detector | Sample Preparation | Application |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Solid-Phase Extraction (SPE), Derivatization | Trace analysis of halogenated phenols |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | SPE, Purge-and-Trap (P/T) | Identification and quantification in environmental samples |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Tandem Mass Spectrometer | SPE | Highly selective trace analysis in complex matrices researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Tandem Mass Spectrometer | SPE, Direct Injection | Analysis of phenols in aqueous samples shimadzu.com |

Computational Chemistry and Theoretical Modeling of 2,4 Dibromo 6 Methylphenol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules. It is frequently employed to predict the geometry and various properties of phenolic compounds and their derivatives.

The electronic structure, also elucidated by DFT, describes the distribution and energy of electrons within the molecule, which is fundamental to its chemical behavior.

| Parameter | Bond Length (Å) |

| O-H···N (intramolecular H-bond) | 2.576 (4) |

| C=N | 1.266 (4) - 1.290 (3) |

| Parameter | Angle (°) |

| Dihedral angle between rings | 10.50 (18) |

This table is interactive. Click on the headers to sort. Source: scienceopen.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule. iucr.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netiucr.org

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. scienceopen.comiucr.org For similar Schiff base compounds, the HOMO and LUMO orbitals are often delocalized over the phenyl rings. scienceopen.com This delocalization is significant for charge transfer within the molecule. researchgate.net

| Property | Value (eV) |

| E(HOMO) | -6.270 |

| E(LUMO) | -2.201 |

| Energy Gap (ΔE) | 4.069 |

| Ionization Potential (IP) | 6.270 |

| Electron Affinity (A) | 2.201 |

| Electronegativity (χ) | 4.236 |

| Chemical Hardness (η) | 2.035 |

| Chemical Softness (S) | 0.246 |

This table is interactive. Click on the headers to sort. Source: scienceopen.comiucr.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. iucr.orgmdpi.com The MEP map displays molecular size, shape, and electrostatic potential in a color-coded format. iucr.org

In the MEP surface, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For phenolic compounds and their derivatives, the negative potential is often localized around the oxygen atom of the hydroxyl group, while positive potentials are found around the hydrogen atoms. scienceopen.comiucr.org This analysis is instrumental in understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. researchgate.net Techniques like the Gauge-Including Atomic Orbital (GIAO) method are employed to calculate NMR (Nuclear Magnetic Resonance) chemical shifts (¹H and ¹³C). researchgate.net

Similarly, theoretical calculations can predict vibrational frequencies (IR and Raman). These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, providing a good correlation with experimental spectra. researchgate.net The prediction of electronic spectra (UV-Vis) is achieved using Time-Dependent DFT (TD-DFT), which calculates the vertical excitation energies and oscillator strengths of electronic transitions. rsc.org

Molecular Electrostatic Potential (MEP) Surface Analysis

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are indispensable for investigating reaction mechanisms, allowing for the mapping of reaction pathways and the determination of the energetics of transition states and intermediates. nih.gov These calculations can elucidate the step-by-step process of a chemical reaction, such as electrophilic substitution or oxidation, which are common for phenolic compounds.

By calculating the potential energy surface, chemists can identify the transition state structures and their corresponding energy barriers (activation energies). nih.gov This information is vital for understanding reaction kinetics and predicting the feasibility of a proposed mechanism. For instance, DFT calculations can be used to study the energetics of bromination reactions or the formation of phenoxy radicals. nrel.gov

Molecular Dynamics Simulations

While direct Molecular Dynamics (MD) simulations specifically for 2,4-Dibromo-6-methylphenol were not found, MD simulations are a powerful technique for studying the dynamic behavior of molecules in various environments, such as in solution or in biological systems. uva.nlrsc.org Advanced MD methods can be used to calculate properties like the acidity constant (pKa) of phenolic compounds by simulating the deprotonation process in a solvent. uva.nl For complex systems, such as the interaction of small molecules with lipid bilayers or polymers, MD simulations using force fields like CHARMM or GAFF can provide detailed insights into intermolecular interactions and diffusion processes. rsc.org

In Silico Prediction of Environmental Fate and Biological Interactions

Computational chemistry and theoretical modeling provide powerful in silico tools for predicting the environmental fate and potential biological interactions of chemical compounds like this compound. These methods, including Quantitative Structure-Activity Relationships (QSAR), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, allow for a preliminary assessment of a chemical's behavior without the need for extensive experimental testing. ecetoc.orgnih.govbiochempress.com Such approaches are crucial for screening new or existing chemicals, prioritizing them for further study, and understanding their potential risks to the environment and human health. ecetoc.org

Environmental Fate Predictions

The environmental fate of a chemical is influenced by its physicochemical properties and its susceptibility to various degradation processes. QSAR models are statistical or mechanistic models that relate the chemical structure to properties like persistence, bioaccumulation, and toxicity (PBT). ecetoc.org These models use descriptors derived from the molecular structure, such as the octanol-water partition coefficient (log K_ow_), to estimate a compound's environmental behavior. ecetoc.orgeuropa.eu

For phenolic compounds, QSARs are widely used to predict toxicities and mechanisms of action. biochempress.com While specific QSAR studies focused solely on this compound are not extensively detailed in the literature, the principles can be applied. The presence of two bromine atoms and a methyl group on the phenol (B47542) ring influences its hydrophobicity and electronic properties, which are key inputs for these predictive models. For instance, tools like the Toxicity Estimator Software (TEST) can be used to determine bioaccumulation factors from a chemical's structure. nih.gov General QSAR models for aquatic toxicity often classify phenols as polar narcotics, with their toxicity correlating with hydrophobicity. biochempress.comeuropa.eu

Table 1: Predicted Physicochemical and Environmental Properties for Related Brominated Phenols This table presents data for compounds structurally related to this compound to illustrate the types of properties predicted by computational models. Specific data for this compound may vary.

| Property | Predicted Value | Significance in Environmental Fate | Modeling Approach |

|---|---|---|---|

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.5 - 4.5 (Estimated range for dibrominated phenols) | Indicates potential for bioaccumulation in organisms. ecetoc.org | Fragment-based contribution methods (e.g., ClogP) |

| Boiling Point | ~503.6 ± 50.0 °C (For a related iodinated dibromophenol derivative) | Affects environmental distribution and persistence. | Structure-based prediction algorithms |

| pKa | ~7.58 ± 0.48 (For a related iodinated dibromophenol derivative) | Determines the ionization state in water, affecting solubility and bioavailability. | Computational quantum mechanics (e.g., DFT) |

| Aquatic Toxicity (LC50) | High (Predicted for halogenated phenols) researchgate.net | Predicts acute toxicity to aquatic organisms like fish. europa.eu | QSAR models based on hydrophobicity and electronic descriptors. europa.euresearchgate.net |

Biological Interaction Predictions

In silico methods are also instrumental in predicting how a molecule might interact with biological systems at a molecular level. Molecular docking is a primary technique used to simulate the binding of a ligand, such as this compound, to the active site of a biological target like an enzyme or receptor. researchgate.net These simulations can predict binding affinity and identify key interactions, offering insights into potential mechanisms of action or toxicity. researchgate.netbohrium.com

For example, derivatives of brominated phenols have been studied using molecular docking to assess their potential as enzyme inhibitors. In one study, a derivative, 2,4-dibromo-6-[(prop-2-yn-1-yl)carbamoyl]phenyl ethyl(methyl)carbamate, was evaluated as a potential inhibitor of butyrylcholinesterase (BuChE) and monoamine oxidases (MAOs), enzymes relevant to neurodegenerative diseases. Docking studies help to elucidate the binding modes and interactions within the enzyme's active site.

Furthermore, ADMET prediction tools like SwissADME can estimate pharmacokinetic properties from a molecule's structure. These predictions cover aspects like oral bioavailability, membrane permeability, and potential to inhibit cytochrome P450 enzymes, which are crucial for drug development and toxicology. Density Functional Theory (DFT) calculations can complement these studies by optimizing the molecule's geometry and predicting reactive sites through analysis of frontier molecular orbitals (HOMO-LUMO). researchgate.net

Table 2: In Silico Predictions for Biological Interactions of Brominated Phenol Derivatives This table includes findings for derivatives and related compounds to demonstrate the application of in silico biological prediction methods.

| Biological Target/Property | Predicted Interaction/Finding | Significance | Computational Method |

|---|---|---|---|

| Butyrylcholinesterase (BuChE) | A carbamate (B1207046) derivative of 2,4-dibromophenol (B41371) showed inhibitory activity (IC50 = 26.09 µM). | Potential for therapeutic application or off-target toxicity. | Molecular Docking |

| Monoamine Oxidase (MAO) | A related 4-bromo-phenol derivative was a potent inhibitor of MAO-A and MAO-B. | Indicates potential effects on neurotransmitter metabolism. | Molecular Docking |

| SARS-CoV-2 Proteins | Complexes of related Schiff bases (derived from 3,5-dibromosalicylaldehyde) showed strong binding affinity to viral proteins. bohrium.com | Suggests potential for antiviral activity. bohrium.com | Molecular Docking bohrium.com |

| ADMET Profile | Properties like lipophilicity (LogP) and bioavailability can be estimated. | Predicts the compound's behavior within a biological system. | ADMET Prediction Software (e.g., SwissADME) |

Research Applications in Chemical Synthesis Using 2,4 Dibromo 6 Methylphenol

Role as a Versatile Reagent in Organic Synthesis

The reactivity of 2,4-Dibromo-6-methylphenol, conferred by its hydroxyl group and two bromine atoms, allows it to serve as a versatile starting material in multi-step organic synthesis.

This compound is utilized as a fundamental building block for the assembly of intricate molecular architectures. The bromine atoms offer reactive sites for cross-coupling reactions, while the phenol (B47542) group can be used for etherification or esterification, enabling the construction of larger, more complex structures. For instance, it serves as a key intermediate in the synthesis of specialized compounds designed for pharmaceutical and materials science research. chemimpex.com The dual bromine substitution enhances its reactivity, making it a valuable component in the design of new therapeutic agents. chemimpex.com Research has demonstrated its use as a starting material in the synthesis of toluquinol-based compounds, highlighting its role in creating complex molecular frameworks with specific biological activities. mdpi.com Its stability and compatibility with various synthetic methods make it an ideal candidate for incorporation into complex organic synthesis pathways. chemimpex.com

While phenol derivatives are broadly used as precursors in the chemical industry, the application of this compound in this context is less specific than its isomers. For example, the related compound 2,6-dibromo-4-methyl-phenol is explicitly noted for its role as a precursor in the production of dyes and other specialty chemicals. solubilityofthings.com The synthesis of various dye types, such as disazo dyes, often involves substituted phenol derivatives, although direct literature citing this compound for this purpose is not prominent. kastamonu.edu.tr Its primary documented role remains as an intermediate for more targeted applications, such as in the development of pharmaceuticals and catalytic systems. chemimpex.comacs.org

Building Block for Complex Molecule Construction

Catalytic Applications

The structural framework of this compound is particularly suited for the development of ligands used in catalysis. The phenol group provides a coordination site, and the bulky bromine atoms can influence the steric environment around a metal center, thereby affecting catalytic activity and selectivity.

The application of phenolic compounds in olefin metathesis is well-documented, particularly for the isomer 2,6-Dibromo-4-methylphenol (B1582163). This isomer is used in noncovalent interactions that drive the efficiency of molybdenum imido alkylidene catalysts for olefin metathesis. chemicalbook.inchemicalbook.com A United States patent also lists 2,6-dibromo-4-methylphenol as a potential oxygenated organic component in photochemically activated catalyst systems for olefin metathesis. google.com

For this compound itself, its direct use in enhancing olefin metathesis is not clearly established in available research. However, structurally similar derivatives have been employed in related catalytic processes. For example, ligands derived from the corresponding aldehyde (3,5-dibromosalicylaldehyde) have been used to create iron, cobalt, and nickel complexes that are active catalysts for ethylene (B1197577) oligomerization, a process that, like metathesis, involves the transformation of olefins. rsc.orgrsc.org These catalysts, when activated with a co-catalyst like ethylaluminum dichloride (EtAlCl2), produce mainly C4 and C6 oligomers. rsc.orgrsc.org

The this compound scaffold is a key component in the synthesis of sophisticated ligands for metal-catalyzed reactions. By converting the phenol to a salicylaldehyde (B1680747) derivative, chemists can readily synthesize Schiff base ligands. These ligands form stable complexes with a variety of transition metals, which then act as catalysts.

Research has shown the synthesis of Fe(II), Co(II), and Ni(II) complexes using (imino)phenol ligands derived from 2,4-dibromo-6-formylphenol. rsc.orgrsc.org Similarly, unsymmetrical Salen-type ligands incorporating the this compound moiety have been complexed with nickel to catalyze one-pot multicomponent reactions for synthesizing biologically active pyran derivatives. acs.org Copper(II) complexes have also been prepared with Schiff base ligands derived from this compound, demonstrating its versatility in coordination chemistry. researchgate.net

Table 1: Metal Complexes Derived from this compound Analogs for Catalysis

| Base Ligand Structure | Metal Center | Resulting Complex Application | Reference(s) |

|---|---|---|---|

| 2,4-dibromo-6-((pyridin-2-ylimino)methyl)phenol | Fe(II), Co(II), Ni(II) | Catalysts for ethylene oligomerization | rsc.orgrsc.org |

| 2,4-dibromo-6-(((4-methylpyridin-2-yl)imino)methyl)phenol | Fe(II), Co(II), Ni(II) | Catalysts for ethylene oligomerization | rsc.orgrsc.org |

| 2,4-dibromo-6-((quinolin-8-ylimino)methyl)phenol | Fe(II), Co(II), Ni(II) | Catalysts for ethylene oligomerization | rsc.orgrsc.org |

| 2,4-Dibromo-6-((E)-((2-(((E)-2-hydroxy-3-methoxybenzylidene)amino)phenyl)imino)methyl)phenol | Ni(II) | Catalyst for synthesis of 2-amino-3-cyano-4H-pyrans | acs.org |

| 2,4-dibromo-6-((naphthalen-1-ylimino)methyl)phenol | Cu(II) | Synthesis of stable metal complexes | researchgate.net |

Enhancement of Olefin Metathesis Reactions

Synthesis of Bioactive Derivatives

A significant application of this compound is its use as a starting material for the synthesis of molecules with potential biological activity. The compound's structure can be modified to create derivatives that interact with biological targets, making it a valuable scaffold in medicinal chemistry and drug discovery.

For example, it is a key intermediate in the synthesis of complex molecules aimed at pharmaceutical development, particularly in the fields of oncology and neurology. chemimpex.com The dual bromine substitution provides handles for further chemical modification, allowing for the creation of new therapeutic agents. chemimpex.com One specific example is its use as a precursor for a bromo derivative of toluquinol, which is then used to synthesize a series of compounds evaluated for antitumor activity. mdpi.com The resulting analogs showed cytotoxic activity, suggesting that the core structure is important for interaction with biological targets. mdpi.com The stability and compatibility of this compound with diverse reaction conditions make it a reliable platform for developing novel bioactive compounds. chemimpex.com

Table 2: Examples of Bioactive Derivatives Synthesized from this compound

| Derivative Class | Synthetic Goal | Targeted Field | Reference(s) |

|---|---|---|---|

| Complex imidazolyl-amino-phenols | Intermediate for potent bioactive molecules | Oncology, Neurology, Drug Discovery | chemimpex.com |

| Toluquinol Analogs | Synthesis of compounds with cytotoxic effects | Antitumor Agents | mdpi.com |

| Schiff Base Derivatives | Synthesis of pyran derivatives | Biologically Active Heterocycles | acs.org |

Advanced Materials Science and Crystal Engineering of 2,4 Dibromo 6 Methylphenol Derivatives

Supramolecular Assembly and Intermolecular Interactions

The arrangement of molecules in the crystalline state, known as supramolecular assembly, is dictated by a complex interplay of non-covalent forces. In derivatives of 2,4-Dibromo-6-methylphenol, these interactions are meticulously studied to guide the formation of desired crystal lattices and, consequently, material properties.

Intramolecular hydrogen bonds are frequently observed, particularly in Schiff base derivatives, where they form stable six-membered ring motifs (S(6)). For instance, in 2,4-Dibromo-6-(4-iodophenyliminomethyl)phenol, an intramolecular N—H⋯O hydrogen bond contributes to the molecule's near-planar geometry. researchgate.net Similarly, an O—H⋯N intramolecular bond is present in 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol, with an O⋯N distance of 2.576 (4) Å. researchgate.net

Intermolecular hydrogen bonds extend these structures into higher dimensions. In the crystal structure of 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol, molecules are linked into dimers by intermolecular O—H⋯O hydrogen bonds. nih.govnih.govresearchgate.net These hydrogen bonding networks are fundamental in stabilizing the crystal lattice. benthamdirect.com

| Compound | Bond Type | Interaction | D···A Distance (Å) | Reference |

|---|---|---|---|---|

| 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol | Intermolecular | O—H···O | 2.775 (8) | researchgate.net |

| 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol | Intramolecular | O—H···N | 2.601 (10) | researchgate.net |

| 2,4-Dibromo-6-(4-iodophenyliminomethyl)phenol | Intramolecular | N—H···O | 2.588 (10) | researchgate.net |

| 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol | Intramolecular | O—H···N | 2.576 (4) | researchgate.net |

Alongside hydrogen bonds, π-π stacking and halogen bonding are crucial in the supramolecular assembly of these derivatives. The electron-rich aromatic rings are prone to stacking interactions, which significantly influence the electronic properties and mechanical stability of the crystals.

In the case of 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol, the crystal structure is stabilized by π–π stacking of adjacent aromatic rings with a centroid–centroid distance of 3.6896 (5) Å. researchgate.net The dimer of 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol also exhibits packing via π···π stacking interactions at a distance of 3.4367 Å. researchgate.net

The bromine atoms on the phenol (B47542) ring and other halogens introduced through derivatization can participate in halogen bonding. These interactions, where a halogen atom acts as an electrophilic species, are highly directional and contribute to the formation of robust crystal structures. Research on 2,4-Dibromo-6-(4-iodophenyliminomethyl)phenol revealed short intermolecular I⋯Br contacts of 3.7226 (16) Å, a clear example of halogen bonding influencing crystal packing. researchgate.net In another complex derivative, 2,4-dibromo-6-(((2-bromo-5-fluorophenyl)imino)methyl)phenol, intermolecular Br···Br and F···Br interactions are key to its mechanical properties. nih.gov

| Compound | Interaction Type | Distance (Å) | Reference |

|---|---|---|---|

| 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol | π···π Stacking | 3.4367 | researchgate.net |

| 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol | π–π Stacking (centroid-centroid) | 3.6896 (5) | researchgate.net |

| 2,4-Dibromo-6-(4-iodophenyliminomethyl)phenol | Halogen Bond (I···Br) | 3.7226 (16) | researchgate.net |

| 2,4-dibromo-6-(((2-bromo-5-fluorophenyl)imino)methyl)phenol | Halogen Bond (Br···Br) | 3.589 | chemrxiv.org |

| 2,4-dibromo-6-(((2-bromo-5-fluorophenyl)imino)methyl)phenol | Halogen Bond (F···Br) | 3.175 | chemrxiv.org |

Hydrogen Bonding Networks

Crystal Structure-Property Relationships

The relationship between the crystal structure of a material and its macroscopic properties is a central theme in materials science. For derivatives of this compound, this relationship is actively explored to create materials with tailored mechanical, optical, and electronic functionalities.

The introduction of different substituents onto the this compound framework profoundly impacts the resulting crystal packing and, by extension, the material's function. By tuning the substituents, researchers can selectively enhance certain intermolecular interactions over others, thereby directing the supramolecular assembly.

A clear demonstration of this principle is seen in the development of fluorescent chemosensors. rsc.org Two different Schiff base derivatives, 2,4-dibromo-6-((quinolin-8-ylimino)methyl)phenol (HL1) and 4-nitro-2-((quinolin-8-ylimino)methyl)phenol (HL2), were synthesized. The change in substituents from dibromo in HL1 to a nitro group in HL2 resulted in selective sensing capabilities: HL1 selectively detects Zn²⁺ ions, while HL2 detects Al³⁺ ions. rsc.org This specificity arises from the different electronic and steric environments created by the substituents, which alters how the ligands coordinate with metal ions and pack in the solid state.

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol | C₇H₅Br₂NO₂ | Triclinic | Pī | researchgate.net |

| 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol | C₁₄H₁₀Br₂ClNO | Monoclinic | C2/c | researchgate.net |

The mechanical behavior of molecular crystals, such as flexibility, elasticity, and response to strain, is directly linked to their internal crystal structure. Weak, non-covalent interactions, if arranged appropriately, can impart remarkable dynamic properties to otherwise brittle organic solids.

A notable example is the twisted, flexible microcrystals self-assembled from 2,4-dibromo-6-(((2-bromo-5-fluorophenyl)imino)methyl)phenol. nih.govchemrxiv.orgresearchgate.net These crystals exhibit exceptional mechanical flexibility, allowing them to be bent, stacked, and even interlocked. chemrxiv.orgchemrxiv.org This flexibility is attributed to the specific arrangement of intermolecular interactions, including π···π stacking, C-H···Br, and N-H···O forces, which allow for slippage between molecular layers without fracturing the crystal. chemrxiv.orgchemrxiv.orgresearchgate.net Researchers have established a linear relationship between the applied mechanical strain on these bent crystals and their optical loss, highlighting a direct structure-property correlation with potential for use in mechanical sensors and flexible optical waveguides. nih.gov

Influence of Substituents on Crystal Packing

Development of Advanced Organic Materials

The fundamental understanding of structure-property relationships in this compound derivatives is driving the development of novel organic materials. The ability to engineer specific functionalities at the molecular level has led to promising applications.

Flexible Optical Waveguides: The mechanically robust and flexible twisted crystals of 2,4-dibromo-6-(((2-bromo-5-fluorophenyl)imino)methyl)phenol are being explored as next-generation optical waveguides. nih.govchemrxiv.org Their unique ability to be bent, stood vertically, and stacked opens possibilities for creating three-dimensional light trajectories in miniaturized photonic devices. nih.govchemrxiv.org

Sensors and Actuators: The sensitivity of the crystal structures to external stimuli makes these derivatives ideal candidates for sensor and actuator technologies. chemrxiv.org The demonstrated link between mechanical strain and optical properties in flexible crystals is a key feature for developing smart materials that can respond to physical stress. chemrxiv.orgresearchgate.net

Selective Chemosensors: As shown with the quinoline-based derivatives, strategic substitution allows for the creation of highly selective fluorescent chemosensors for specific metal ions like Zn²⁺ and Al³⁺. rsc.org Such materials are invaluable for applications in environmental monitoring and biological imaging. rsc.org

Catalysis: Metal complexes incorporating ligands derived from this compound have been synthesized and shown to be active catalysts in reactions such as ethylene (B1197577) oligomerization. rsc.org The ligand's structure influences the stability and reactivity of the metal center, controlling the catalytic activity and product distribution. rsc.org

In essence, the this compound platform serves as a versatile building block in crystal engineering, enabling the rational design of a wide array of advanced organic materials with tailored properties for sophisticated technological applications.